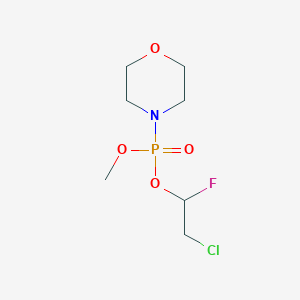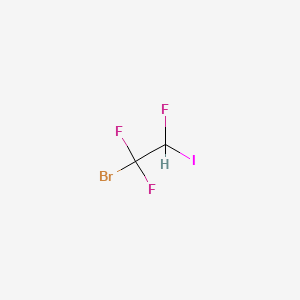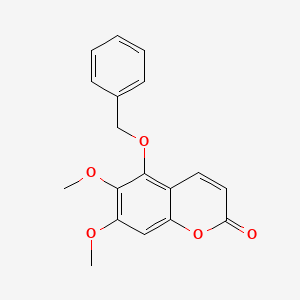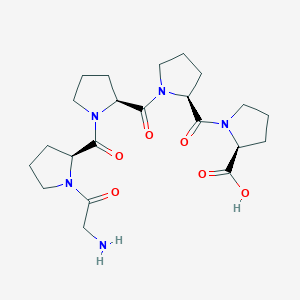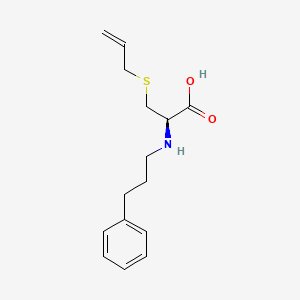
N-(3-Phenylpropyl)-S-prop-2-en-1-yl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenylpropyl)-S-prop-2-en-1-yl-L-cysteine: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylpropyl group attached to the nitrogen atom and a prop-2-en-1-yl group attached to the sulfur atom of L-cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylpropyl)-S-prop-2-en-1-yl-L-cysteine typically involves the reaction of L-cysteine with 3-phenylpropyl bromide and prop-2-en-1-yl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: N-(3-Phenylpropyl)-S-prop-2-en-1-yl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated alkyl group.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Brominated or nitrated derivatives of the phenylpropyl group.
Scientific Research Applications
N-(3-Phenylpropyl)-S-prop-2-en-1-yl-L-cysteine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-Phenylpropyl)-S-prop-2-en-1-yl-L-cysteine involves its interaction with specific molecular targets. The phenylpropyl group can interact with hydrophobic pockets in proteins, while the prop-2-en-1-yl group can form covalent bonds with nucleophilic residues such as cysteine or serine. This dual interaction can lead to the inhibition of enzyme activity or modulation of protein function .
Comparison with Similar Compounds
N-(3-Phenylpropyl)-L-cysteine: Lacks the prop-2-en-1-yl group.
S-prop-2-en-1-yl-L-cysteine: Lacks the phenylpropyl group.
N-(3-Phenylpropyl)-S-methyl-L-cysteine: Contains a methyl group instead of the prop-2-en-1-yl group.
Uniqueness: N-(3-Phenylpropyl)-S-prop-2-en-1-yl-L-cysteine is unique due to the presence of both the phenylpropyl and prop-2-en-1-yl groups, which allow for diverse interactions with molecular targets.
Properties
CAS No. |
65346-65-8 |
|---|---|
Molecular Formula |
C15H21NO2S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(2R)-2-(3-phenylpropylamino)-3-prop-2-enylsulfanylpropanoic acid |
InChI |
InChI=1S/C15H21NO2S/c1-2-11-19-12-14(15(17)18)16-10-6-9-13-7-4-3-5-8-13/h2-5,7-8,14,16H,1,6,9-12H2,(H,17,18)/t14-/m0/s1 |
InChI Key |
JRDLQMHDLCLDPJ-AWEZNQCLSA-N |
Isomeric SMILES |
C=CCSC[C@@H](C(=O)O)NCCCC1=CC=CC=C1 |
Canonical SMILES |
C=CCSCC(C(=O)O)NCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


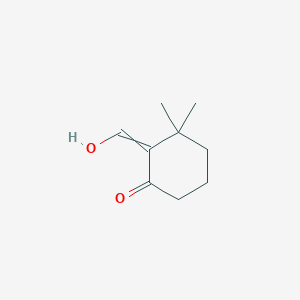


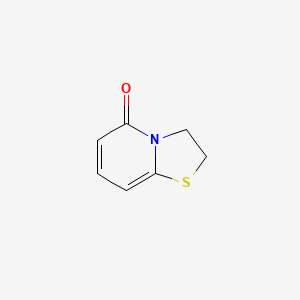
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)


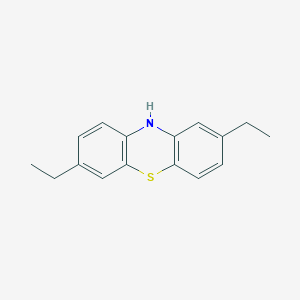
silane](/img/structure/B14472747.png)
